molecular formula C20H25IN2 B12817284 1-iodo-2,3,4,5-tetramethylbenzene;2-propan-2-yl-1H-benzimidazole

1-iodo-2,3,4,5-tetramethylbenzene;2-propan-2-yl-1H-benzimidazole

Cat. No.: B12817284
M. Wt: 420.3 g/mol
InChI Key: KFFIUNVXYYTIFL-UHFFFAOYSA-N
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Description

1-iodo-2,3,4,5-tetramethylbenzene: and 2-propan-2-yl-1H-benzimidazole are two distinct organic compounds with unique structures and properties. 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with the molecular formula C10H13I, characterized by the presence of iodine and four methyl groups attached to a benzene ring. 2-propan-2-yl-1H-benzimidazole, on the other hand, is a heterocyclic compound containing a benzimidazole ring substituted with an isopropyl group.

Preparation Methods

1-iodo-2,3,4,5-tetramethylbenzene

Synthetic Routes and Reaction Conditions: 1-iodo-2,3,4,5-tetramethylbenzene can be synthesized by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of 1-iodo-2,3,4,5-tetramethylbenzene involves large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the iodination reaction.

2-propan-2-yl-1H-benzimidazole

Synthetic Routes and Reaction Conditions: 2-propan-2-yl-1H-benzimidazole can be synthesized by the condensation of o-phenylenediamine with isopropyl alcohol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: The industrial production of 2-propan-2-yl-1H-benzimidazole involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The process includes the use of advanced purification techniques such as crystallization and distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1-iodo-2,3,4,5-tetramethylbenzene undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The methyl groups in 1-iodo-2,3,4,5-tetramethylbenzene can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution: Products include 2,3,4,5-tetramethylphenol, 2,3,4,5-tetramethylbenzonitrile, and 2,3,4,5-tetramethylbenzylamine.

    Oxidation: Products include 2,3,4,5-tetramethylbenzoic acid and 2,3,4,5-tetramethylbenzaldehyde.

Types of Reactions:

    Reduction Reactions: The benzimidazole ring can undergo reduction reactions to form corresponding dihydrobenzimidazole derivatives.

    Substitution Reactions: The isopropyl group can be substituted with other alkyl or aryl groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Reduction: Products include dihydro-2-propan-2-yl-1H-benzimidazole.

    Substitution: Products include various alkyl or aryl substituted benzimidazole derivatives.

Scientific Research Applications

1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It is also used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

2-propan-2-yl-1H-benzimidazole

2-propan-2-yl-1H-benzimidazole has applications in medicinal chemistry as a building block for the synthesis of biologically active compounds It is used in the development of drugs with antimicrobial, antiviral, and anticancer properties

Mechanism of Action

1-iodo-2,3,4,5-tetramethylbenzene

The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This property makes it a valuable intermediate in the synthesis of various organic compounds.

2-propan-2-yl-1H-benzimidazole

The mechanism of action of 2-propan-2-yl-1H-benzimidazole involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

1-iodo-2,3,4,5-tetramethylbenzene

Similar compounds include other iodinated aromatic compounds such as 1-iodo-2,4,6-trimethylbenzene and 1-iodo-3,5-dimethylbenzene. 1-iodo-2,3,4,5-tetramethylbenzene is unique due to the presence of four methyl groups, which influence its reactivity and steric properties.

2-propan-2-yl-1H-benzimidazole

Similar compounds include other substituted benzimidazoles such as 2-methyl-1H-benzimidazole and 2-ethyl-1H-benzimidazole. 2-propan-2-yl-1H-benzimidazole is unique due to the presence of the isopropyl group, which affects its chemical and biological properties.

Properties

Molecular Formula

C20H25IN2

Molecular Weight

420.3 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;2-propan-2-yl-1H-benzimidazole

InChI

InChI=1S/C10H13I.C10H12N2/c1-6-5-10(11)9(4)8(3)7(6)2;1-7(2)10-11-8-5-3-4-6-9(8)12-10/h5H,1-4H3;3-7H,1-2H3,(H,11,12)

InChI Key

KFFIUNVXYYTIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC(C)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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